molecular formula C18H13N3O3S B303080 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Numéro de catalogue B303080
Poids moléculaire: 351.4 g/mol
Clé InChI: FBSOABSHMOWCQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research for its unique properties. DTBZ is a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. In

Applications De Recherche Scientifique

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used extensively in scientific research to study the role of VMAT2 in various physiological and pathological conditions. VMAT2 is a key regulator of monoamine neurotransmitter levels in the brain, and its dysfunction has been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used as a tool to investigate the role of VMAT2 in these disorders and to develop new therapeutic strategies.

Mécanisme D'action

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide acts as a selective and irreversible inhibitor of VMAT2 by binding covalently to its active site. This results in the depletion of monoamine neurotransmitters from synaptic vesicles and the inhibition of neurotransmitter release. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has a high affinity for VMAT2 and is able to cross the blood-brain barrier, making it an effective tool for studying the role of VMAT2 in the brain.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have several biochemical and physiological effects related to its inhibition of VMAT2. It reduces the levels of dopamine, serotonin, and norepinephrine in the brain, leading to a decrease in neurotransmitter release and a decrease in synaptic transmission. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has also been shown to reduce the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and to increase the levels of cytoplasmic dopamine, which may contribute to its neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages as a tool for scientific research. It is a highly selective and irreversible inhibitor of VMAT2, making it a useful tool for studying the role of VMAT2 in various physiological and pathological conditions. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is also able to cross the blood-brain barrier, allowing for the study of VMAT2 in the brain. However, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several limitations, including its irreversible binding to VMAT2, which limits its use in kinetic studies, and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide and VMAT2. One area of research is the development of new VMAT2 inhibitors that are reversible and have fewer potential side effects. Another area of research is the study of the role of VMAT2 in other neurological and psychiatric disorders, such as bipolar disorder and addiction. Finally, the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as a tool for studying the role of VMAT2 in neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.

Méthodes De Synthèse

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazoline with 2-chloro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 1,3-dioxo-2H-isoindole-2-carboxylic acid. The final product is obtained after purification using column chromatography and recrystallization.

Propriétés

Nom du produit

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Formule moléculaire

C18H13N3O3S

Poids moléculaire

351.4 g/mol

Nom IUPAC

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C18H13N3O3S/c22-15(20-18-19-9-10-25-18)11-5-7-12(8-6-11)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-8H,9-10H2,(H,19,20,22)

Clé InChI

FBSOABSHMOWCQN-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

SMILES canonique

C1CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.